

Azilsartan and Candesartan: A Head-to-Head Comparison on Cardiac Hypertrophy

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Compound of Interest

Compound Name: *Azilsartan medoxomil
monopotassium*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent angiotensin II receptor blockers (ARBs), azilsartan and candesartan, with a specific focus on their effects on cardiac hypertrophy. The information presented is collated from clinical and preclinical studies to offer an objective overview for research and development purposes.

Quantitative Data Summary

The following table summarizes the key quantitative data from head-to-head clinical trials comparing the efficacy of azilsartan and candesartan on parameters related to cardiac hypertrophy and function.

Parameter	Study	Azilsartan Group	Candesartan Group	p-value
Change in E/e' ratio	J-TASTE Randomized Controlled Trial[1]	-0.8 (LSM change)	+0.2 (LSM change)	0.057
Change in Left Atrial Volume Index (mL/m ²)	J-TASTE Randomized Controlled Trial[1]	-2.7 (median change)	+1.4 (median change)	0.091
Change in Left Ventricular Mass Index (g/m ²)	Retrospective Observational Study	Data not available in direct comparison	Data not available in direct comparison	-
Blood Pressure Reduction (Systolic/Diastolic mmHg)	Rakugi et al., 2012[2]	-21.8 / -12.4	-17.5 / -9.8	<0.0001 / 0.0003

LSM: Least-Squares Mean

Experimental Protocols

J-TASTE Randomized Controlled Trial

- Study Design: A multicenter, prospective, randomized, open-label, parallel-group trial[1].
- Participants: 193 hypertensive patients with heart failure and a left ventricular ejection fraction of $\geq 45\%$ [1].
- Intervention: Patients were randomized to receive either azilsartan (20 mg once daily, n=95) or candesartan (8 mg once daily, n=98) for 48 weeks. Dose adjustments were permitted based on the patient's condition[1].
- Primary Endpoint: The primary outcome was the baseline-adjusted change in the ratio of peak early diastolic transmitral flow velocity (E) to early diastolic mitral annular velocity (e')

(E/e')[1].

- Assessment of Cardiac Hypertrophy: Echocardiography was performed at baseline and at 48 weeks to assess E/e', left atrial volume index, and other cardiac parameters[1].

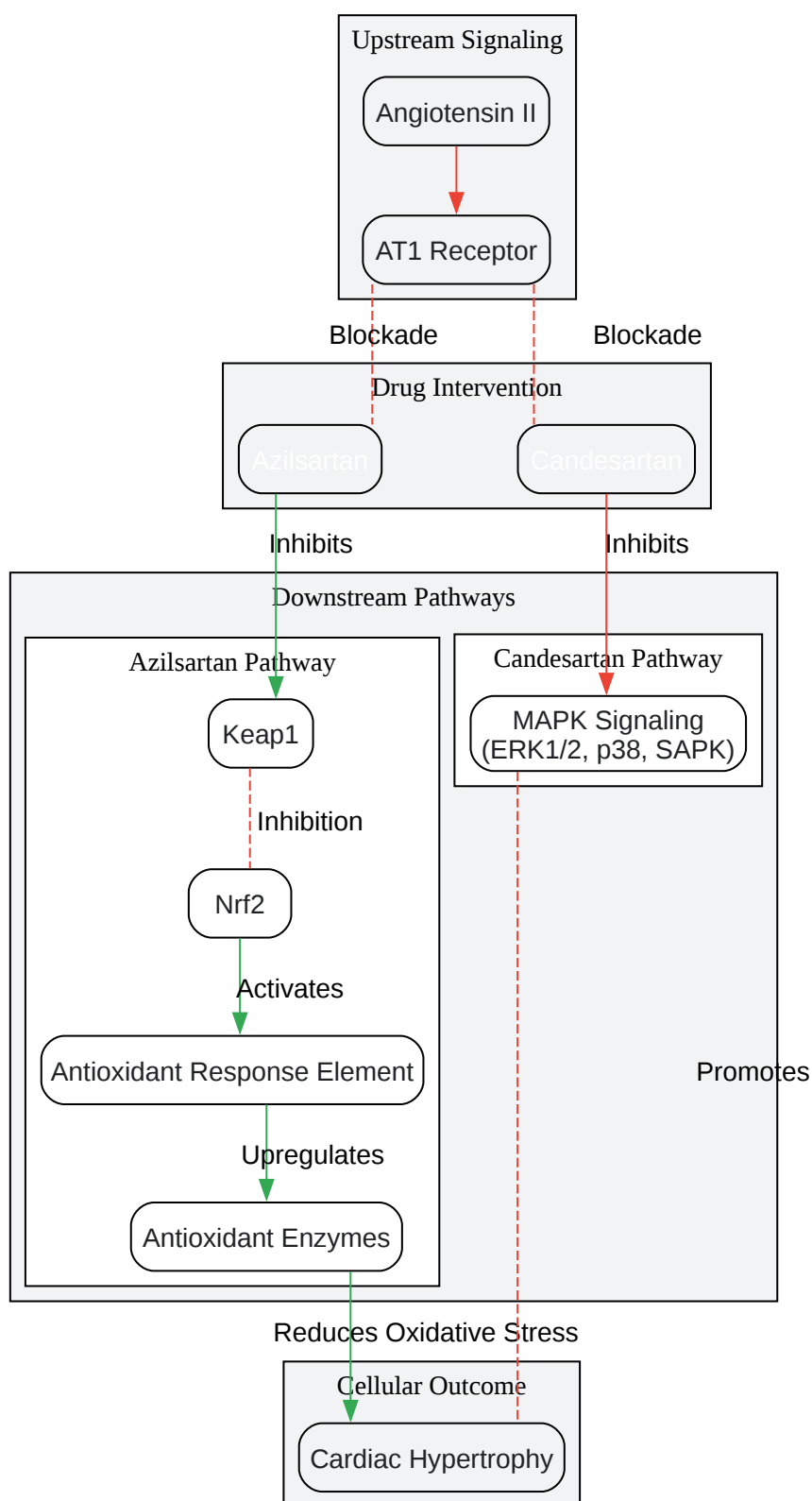
Retrospective Observational Study

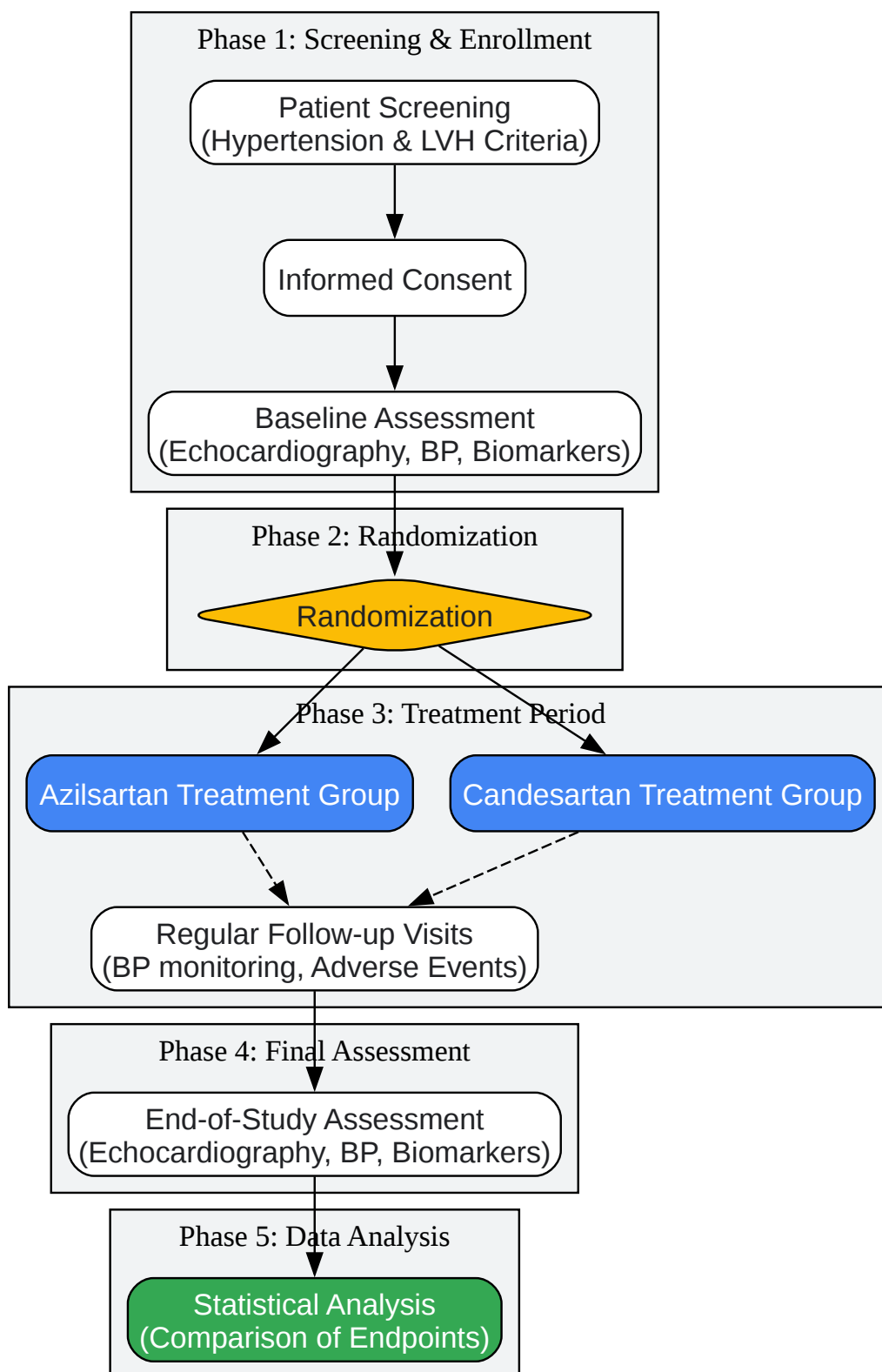
While not a direct head-to-head trial on left ventricular mass index, a retrospective study provided insights into the effects of both drugs on diastolic function, a key aspect of hypertrophic cardiomyopathy.

- Study Design: A retrospective analysis of hypertensive patients with heart failure with preserved ejection fraction (HFpEF)[3].
- Participants: Patients who had been treated with either azilsartan or candesartan were identified from a database[3].
- Intervention: The study compared the changes in echocardiographic parameters in patients receiving azilsartan versus those receiving candesartan[3].
- Assessment of Cardiac Function: Echocardiographic data, including the E/e' ratio, were analyzed before and after treatment with either azilsartan or candesartan[3].

Signaling Pathways

The following diagram illustrates the distinct signaling pathways through which azilsartan and candesartan are understood to exert their effects on cardiac myocytes, downstream of their common target, the Angiotensin II Type 1 (AT1) receptor.





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- 3. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com